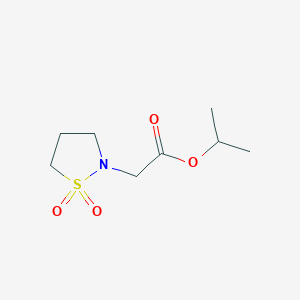![molecular formula C15H22N2O2 B7587380 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide, also known as APEC, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC belongs to the class of cyclopentane carboxamides and has been shown to have promising effects in various studies.
Mechanism of Action
The mechanism of action of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of STAT3, a protein that is involved in cancer cell growth.
Biochemical and Physiological Effects:
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide in lab experiments is its specificity. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is its complex synthesis process. The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide requires specialized equipment and expertise, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. One area of research is the development of more efficient synthesis methods for 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide in vivo. This will help to determine the optimal dosage and administration of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves the reaction of 1-bromo-2-methoxyethane with cyclopentanone in the presence of sodium hydride to obtain 1-(2-methoxyphenyl)ethylcyclopentanone. This intermediate is then reacted with ammonium acetate to obtain 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a multi-step process and requires specialized equipment and expertise.
Scientific Research Applications
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various studies. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(12-7-3-4-8-13(12)19-2)17-14(18)15(16)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIUXUOLZOSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2(CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

